(5-(3-Fluorophenyl)isoxazol-4-yl)methanol
Overview
Description
(5-(3-Fluorophenyl)isoxazol-4-yl)methanol is a fluorinated isoxazole derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is often catalyzed by metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often involve microwave irradiation to reduce reaction times and improve yields . The use of eco-friendly and cost-effective synthetic strategies is a growing trend in the industry .
Chemical Reactions Analysis
Types of Reactions: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents.
Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
(5-(3-Fluorophenyl)isoxazol-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
Comparison: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol is unique due to its specific fluorine substitution pattern, which can influence its biological activity and chemical reactivity compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-2-7(4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFAPTYNDWETRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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